molecular formula C19H18BrNO6S B299635 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate

Cat. No. B299635
M. Wt: 468.3 g/mol
InChI Key: OIWSRDNHGZISPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate, also known as Boc-D-Fmk, is a chemical compound that has been widely used in scientific research. It is a protease inhibitor that can selectively inhibit the activity of various proteases, including caspases, calpains, and cathepsins.

Mechanism of Action

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate works by binding to the active site of proteases, thereby inhibiting their activity. It is a reversible inhibitor that can be displaced by excess substrate or other inhibitors. 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has been shown to selectively inhibit the activity of various proteases, including caspases, calpains, and cathepsins. Its selectivity makes it a valuable tool for studying the role of specific proteases in cellular processes and diseases.
Biochemical and Physiological Effects:
2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure. 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and stroke. These effects are likely due to the inhibition of specific proteases that play a role in these processes.

Advantages and Limitations for Lab Experiments

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has several advantages for use in lab experiments. It is a well-established protease inhibitor that has been extensively studied and characterized. It is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to its use. 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate is a reversible inhibitor, which means that its effects may be transient and dependent on the concentration used. In addition, its selectivity for specific proteases may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate. One area of interest is the development of more selective protease inhibitors that can target specific proteases with greater precision. Another area of interest is the use of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate in combination with other drugs to enhance its effectiveness or target multiple pathways simultaneously. Finally, there is a need for further research on the physiological effects of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate in animal models and clinical trials to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate can be achieved through a series of chemical reactions. The starting material is 4-(4-morpholinylsulfonyl)benzoic acid, which is reacted with oxalyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(4-bromophenyl)-2-oxoethylamine to form the final product, 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate. The synthesis method has been well-established and has been used to produce large quantities of 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate for scientific research.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has been widely used in scientific research as a protease inhibitor. It has been used to study the role of proteases in various cellular processes, including apoptosis, autophagy, and inflammation. 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has also been used to investigate the role of proteases in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate has been used in both in vitro and in vivo experiments, and its effectiveness as a protease inhibitor has been well-documented.

properties

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-(4-morpholinylsulfonyl)benzoate

Molecular Formula

C19H18BrNO6S

Molecular Weight

468.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C19H18BrNO6S/c20-16-5-1-14(2-6-16)18(22)13-27-19(23)15-3-7-17(8-4-15)28(24,25)21-9-11-26-12-10-21/h1-8H,9-13H2

InChI Key

OIWSRDNHGZISPP-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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